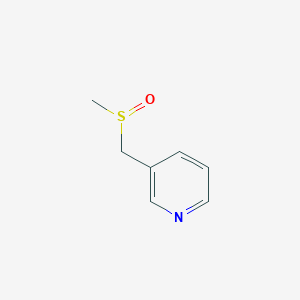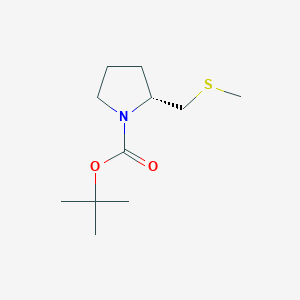![molecular formula C8H17ClN2 B8106954 (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride](/img/structure/B8106954.png)
(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrazine ring. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often employs greener and more efficient synthetic routes. For instance, a one-pot synthesis method has been developed that is environmentally benign and superior to traditional methods . This method involves the use of mild reaction conditions and avoids the use of hazardous reagents, making it suitable for large-scale production.
化学反应分析
Types of Reactions
®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is investigated as a potential drug candidate for treating various diseases, including tuberculosis and Alzheimer’s disease
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to both the catalytic active site and peripheral anionic site of the enzyme . This interaction leads to the inhibition of acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer’s disease. Additionally, it may interact with GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry, particularly in the treatment of tuberculosis.
Pyridazine and Pyridazinone: These compounds exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
1,2,3-Triazole-Fused Pyrazines: Used in medicinal chemistry as c-Met inhibitors and GABA modulators.
Uniqueness
®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-5-10-6-4-9-7-8(10)3-1;/h8-9H,1-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGTUMDNEOMKKL-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCNC[C@H]2C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-12-6 |
Source


|
| Record name | 2H-Pyrido[1,2-a]pyrazine, octahydro-, hydrochloride (1:2), (9aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634922-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B8106875.png)










![8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8106963.png)

